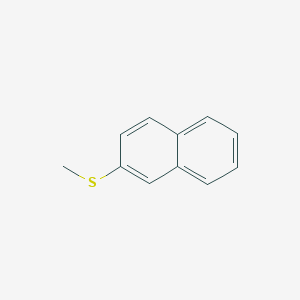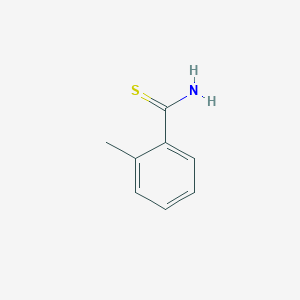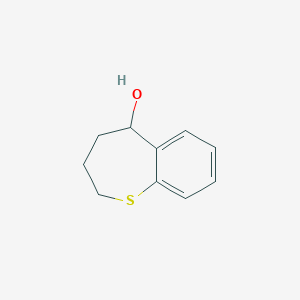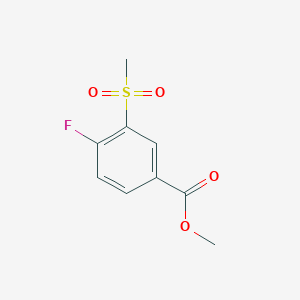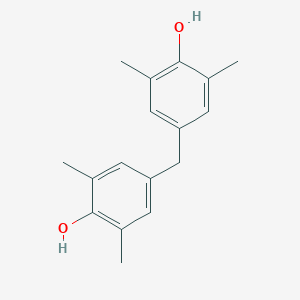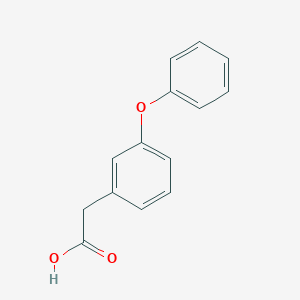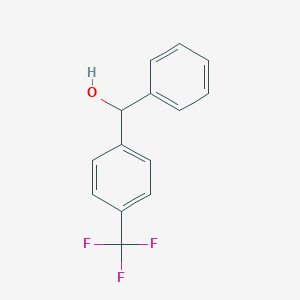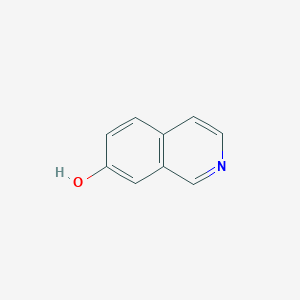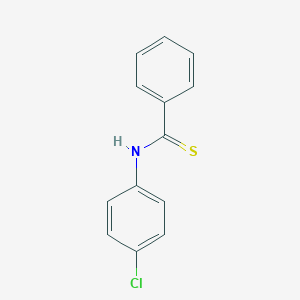
N-(4-chlorophenyl)benzenecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)benzenecarbothioamide, also known as SN-38, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer treatment. SN-38 is a derivative of irinotecan, a chemotherapy drug used to treat various types of cancer, including colorectal, lung, and ovarian cancer.
Mécanisme D'action
N-(4-chlorophenyl)benzenecarbothioamide inhibits topoisomerase I by binding to the enzyme-DNA complex, preventing the enzyme from resealing the DNA strand that it has cut. This results in the accumulation of DNA strand breaks, which triggers cell death pathways in cancer cells. N-(4-chlorophenyl)benzenecarbothioamide is also known to induce apoptosis, a process of programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
N-(4-chlorophenyl)benzenecarbothioamide has been shown to have potent antitumor activity in preclinical studies. It has been shown to inhibit the growth of various types of cancer cells, including those that are resistant to other chemotherapy drugs. N-(4-chlorophenyl)benzenecarbothioamide has also been shown to have a favorable pharmacokinetic profile, with a long half-life and high bioavailability.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)benzenecarbothioamide is a potent chemotherapy drug that has shown promising results in preclinical studies. However, it has several limitations for lab experiments. N-(4-chlorophenyl)benzenecarbothioamide is highly toxic and can cause severe side effects, including myelosuppression, diarrhea, and neutropenia. N-(4-chlorophenyl)benzenecarbothioamide also has poor solubility, which can limit its use in certain experimental settings.
Orientations Futures
Despite its limitations, N-(4-chlorophenyl)benzenecarbothioamide has shown promising results in preclinical studies and has the potential to be developed into an effective chemotherapy drug for the treatment of cancer. Future research should focus on developing new formulations of N-(4-chlorophenyl)benzenecarbothioamide that have improved solubility and lower toxicity. Additionally, research should be conducted to identify biomarkers that can predict the response of cancer cells to N-(4-chlorophenyl)benzenecarbothioamide, which can help to identify patients who are most likely to benefit from the drug. Finally, clinical trials should be conducted to evaluate the safety and efficacy of N-(4-chlorophenyl)benzenecarbothioamide in humans, with the aim of developing it into an approved chemotherapy drug for the treatment of cancer.
Méthodes De Synthèse
N-(4-chlorophenyl)benzenecarbothioamide is synthesized by hydrolyzing irinotecan, which is a prodrug that is converted to N-(4-chlorophenyl)benzenecarbothioamide in the body. The hydrolysis process involves the removal of a sugar molecule from irinotecan, resulting in the formation of N-(4-chlorophenyl)benzenecarbothioamide. N-(4-chlorophenyl)benzenecarbothioamide can also be synthesized directly from camptothecin, a natural product found in the bark of the Camptotheca acuminata tree. However, the direct synthesis of N-(4-chlorophenyl)benzenecarbothioamide from camptothecin is challenging due to its low yield and the need for multiple steps.
Applications De Recherche Scientifique
N-(4-chlorophenyl)benzenecarbothioamide has been extensively studied for its potential applications in cancer treatment. It has been shown to have potent antitumor activity against various types of cancer, including colorectal, lung, breast, and ovarian cancer. N-(4-chlorophenyl)benzenecarbothioamide works by inhibiting topoisomerase I, an enzyme that is essential for DNA replication and repair. By inhibiting topoisomerase I, N-(4-chlorophenyl)benzenecarbothioamide prevents cancer cells from dividing and proliferating, leading to their death.
Propriétés
Numéro CAS |
5310-28-1 |
|---|---|
Nom du produit |
N-(4-chlorophenyl)benzenecarbothioamide |
Formule moléculaire |
C13H10ClNS |
Poids moléculaire |
247.74 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)benzenecarbothioamide |
InChI |
InChI=1S/C13H10ClNS/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16) |
Clé InChI |
QTQYTNZDYLXLPM-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)Cl)S |
SMILES |
C1=CC=C(C=C1)C(=S)NC2=CC=C(C=C2)Cl |
SMILES canonique |
C1=CC=C(C=C1)C(=S)NC2=CC=C(C=C2)Cl |
Autres numéros CAS |
5310-28-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



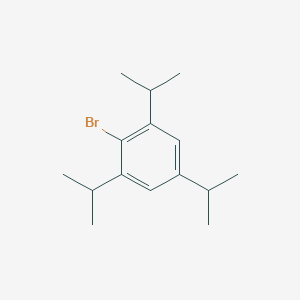
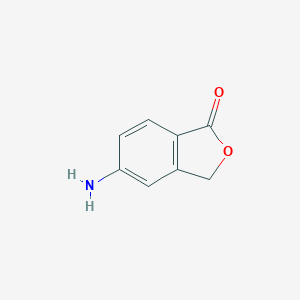
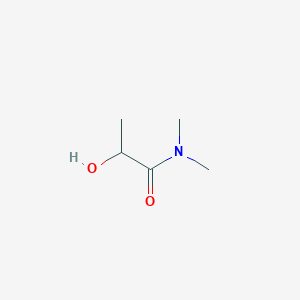

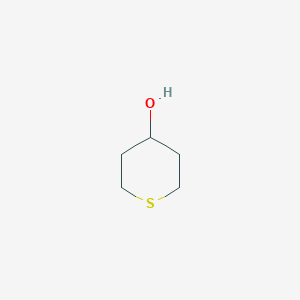
![(4-[(E)-Phenyldiazenyl]phenyl)methanol](/img/structure/B188727.png)
